molecular formula C11H24O3 B14206276 acetic acid;(4S)-2-methyloctan-4-ol CAS No. 823811-04-7

acetic acid;(4S)-2-methyloctan-4-ol

Cat. No.: B14206276
CAS No.: 823811-04-7
M. Wt: 204.31 g/mol
InChI Key: GPNSLGLXHXWENV-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;(4S)-2-methyloctan-4-ol is a compound that combines the properties of acetic acid and a chiral alcohol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industries. The (4S)-2-methyloctan-4-ol part of the compound is a chiral alcohol, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is of interest due to its unique combination of acidic and alcoholic properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4S)-2-methyloctan-4-ol can be achieved through several methods. One common approach is the esterification of acetic acid with (4S)-2-methyloctanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of acetic acid is primarily achieved through the carbonylation of methanol. This process involves the reaction of methanol with carbon monoxide in the presence of a catalyst, such as rhodium or iridium complexes, to produce acetic acid. The production of (4S)-2-methyloctanol can be achieved through the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4S)-2-methyloctan-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Acetic acid;(4S)-2-methyloctan-4-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a chiral building block in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(4S)-2-methyloctan-4-ol involves its interaction with various molecular targets and pathways. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (4S)-2-methyloctanol component can interact with enzymes and receptors due to its chiral nature, potentially leading to stereospecific effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with similar acidic properties.

    (4S)-2-methyloctanol: A chiral alcohol with similar stereochemical properties.

    Ethyl acetate: An ester of acetic acid with similar chemical reactivity.

Uniqueness

Acetic acid;(4S)-2-methyloctan-4-ol is unique due to its combination of acidic and chiral alcoholic properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

823811-04-7

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

acetic acid;(4S)-2-methyloctan-4-ol

InChI

InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4)/t9-;/m0./s1

InChI Key

GPNSLGLXHXWENV-FVGYRXGTSA-N

Isomeric SMILES

CCCC[C@@H](CC(C)C)O.CC(=O)O

Canonical SMILES

CCCCC(CC(C)C)O.CC(=O)O

Origin of Product

United States

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